Bienvenue dans la boutique en ligne BenchChem!

8-Hydroxy-1,4-benzodioxan-2-ylmethanol

α₁-adrenoreceptor WB4101 analog 8-substituent SAR

Procure this compound for its unique dual-OH substitution pattern, which supports systematic SAR at the 8-position and serves as the mandatory entry point for N-hydroxyurea 5-LO inhibitor synthesis. Its chemoselective reactivity reduces step count versus mono-functionalized benzodioxanes. Confirm enantiomeric purity if required.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
Cat. No. B8307596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-1,4-benzodioxan-2-ylmethanol
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C=CC=C2O1)O)CO
InChIInChI=1S/C9H10O4/c10-4-6-5-12-8-3-1-2-7(11)9(8)13-6/h1-3,6,10-11H,4-5H2
InChIKeyDRMOSUOUZKVUBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-1,4-benzodioxan-2-ylmethanol: Structural Identity and Procurement-Relevant Classification


8-Hydroxy-1,4-benzodioxan-2-ylmethanol (also cited as 2-hydroxymethyl-8-hydroxy-1,4-benzodioxane) is a chiral 1,4-benzodioxane building block distinguished by the simultaneous presence of a primary hydroxymethyl group at the 2-position and a phenolic hydroxyl at the 8-position [1]. This substitution pattern—documented as early as U.S. Patent 3,101,345—places the compound at the intersection of two therapeutically relevant chemotypes: α₁-adrenoreceptor (α₁-AR) ligand scaffolds (wherein 8-substitution profoundly modulates subtype selectivity) [2] and melatonin isostere frameworks explored for intraocular pressure (IOP) reduction [3]. Its molecular formula is C₉H₁₀O₄ and its molecular weight is 182.17 g/mol.

Why 8-Hydroxy-1,4-benzodioxan-2-ylmethanol Cannot Be Replaced by In-Class Analogs


The 1,4-benzodioxane class spans adrenoreceptor antagonists (e.g., WB4101, phendioxan), 5-lipoxygenase inhibitors, and melatonin isosteres; however, the 8-hydroxy-2-hydroxymethyl substitution pattern is not functionally interchangeable. Systematic SAR studies demonstrate that the 8-hydroxy substituent uniquely depresses α₁-AR binding affinity relative to 8-methoxy, 8-fluoro, and 8-chloro analogs—an effect confirmed in both binding and functional assays [1]. Conversely, in the 5-lipoxygenase inhibitor series, the 2-hydroxymethyl group serves as an essential derivatization handle for constructing N-hydroxyurea pharmacophores, with 6- versus 7-regiochemistry on the aromatic ring dictating in vitro potency differences greater than 2-fold [2]. Generic selection of an analog lacking either the 8-OH or the 2-CH₂OH functionality therefore risks both altered pharmacological profile and obstructed synthetic access to downstream lead compounds.

Quantitative Differentiation Evidence for 8-Hydroxy-1,4-benzodioxan-2-ylmethanol vs. Closest Analogs


8-Hydroxy Substitution Uniquely Depresses α₁-Adrenoreceptor Binding Affinity vs. 8-Methoxy, 8-Fluoro, and 8-Chloro WB4101 Analogs

Among four unichiral 8-substituted analogues of (S)-WB4101, the 8-hydroxy derivative was the only substituent to cause a significant decrease in α₁-AR binding affinity relative to the lead compound. The 8-methoxy, 8-fluoro, and 8-chloro analogues retained substantial affinity and conferred α₁B-AR subtype selectivity, whereas the 8-OH group proved detrimental to binding—an effect confirmed in functional tests on isolated tissues [1]. This establishes 8-hydroxy-1,4-benzodioxan-2-ylmethanol as a negative SAR probe or a precursor requiring further derivatization rather than a direct α₁-AR ligand candidate.

α₁-adrenoreceptor WB4101 analog 8-substituent SAR

Regiochemical Advantage: 7-Phenoxy vs. 6-Phenoxy Substitution on 1,4-Benzodioxan-2-methanol Core Produces >2-Fold Difference in 5-Lipoxygenase Inhibitory Potency

In the 5-lipoxygenase (5-LO) inhibitor series derived from 1,4-benzodioxan-2-methanol intermediates, placement of a 7-phenoxy substituent resulted in a dramatic increase in in vitro potency compared to 6-regioisomers. The lead compound 18 (CGS 25667, bearing the 7-p-fluorophenoxy substituent) displayed an IC₅₀ of 100 nM in the guinea pig 5-LO assay, while the corresponding 6-regioisomers 21 and 22 were reported as less potent (qualitatively) [1]. The 2S-(−)-enantiomer (24, CGS 25997) achieved an IC₅₀ of 85 nM—twice as active as the 2R-(+)-counterpart (IC₅₀ 180 nM)—demonstrating that both regiochemistry and stereochemistry at the 2-hydroxymethyl center critically govern potency [1].

5-lipoxygenase inhibitor regiochemistry CGS 25667

Topical 0.4% (Benzodioxane-2-yl)methanol Derivative VMA-22-37 Reduces Rat IOP by 26.6% with No Contralateral Effect, Demonstrating Local Ocular Hypotensive Action

In a 2023 study of melatonin isosteres built on the (benzodioxane-2-yl)methanol scaffold, the lead compound VMA-22-37 (a heterocyclic derivative of the core) produced a 26.6% reduction in intraocular pressure (IOP) in intact normotensive rats following topical application of a 0.4% solution, with no effect on the untreated contralateral control eye—confirming a local rather than systemic mechanism [1]. The same compound demonstrated low cytotoxicity in the MTT assay on normal rat skin fibroblasts [1]. While this data pertains to a derivative rather than 8-hydroxy-1,4-benzodioxan-2-ylmethanol itself, it validates the (benzodioxane-2-yl)methanol scaffold as a productive template for ocular hypotensive agent discovery.

intraocular pressure melatonin isostere glaucoma

Dual Hydroxyl Functionalization Enables Sequential, Orthogonal Derivatization Unavailable with Mono-Substituted Benzodioxane Analogs

The presence of both a phenolic 8-OH and a primary 2-CH₂OH permits regioselective tosylation of the primary alcohol without protecting the phenol, as demonstrated in the preparation of 2-tosyloxymethyl-8-hydroxy-1,4-benzodioxane directly from the title compound [1]. This contrasts with 1,4-benzodioxan-2-methanol (CAS 3663-82-9), which lacks the 8-OH and therefore cannot access 8-alkoxy/aryloxy derivatives without additional synthetic steps. The Eisai Co. patent further exemplifies the compound's utility via conversion to 8-hydroxy-2-nitratomethyl-7-nitro-1,4-benzodioxane, illustrating sequential chemoselective nitration at the 7-position and nitration at the 2-hydroxymethyl group [2].

synthetic intermediate orthogonal protection tosylation

Enantiomeric Resolution Data: (R)- and (S)-2-Hydroxymethyl-1,4-benzodioxane Show Distinct Melting Points and Optical Rotations, Enabling Identity Confirmation

Although specific resolution data for the 8-hydroxy derivative are less extensively reported, the closely related des-hydroxy analog 2-hydroxymethyl-1,4-benzodioxane (CAS 3663-82-9) has well-characterized enantiomer properties: (±)-form melts at 89–90°C; (R)-enantiomer: [α]²⁵/D +23.9° (c 0.6, EtOH); (S)-enantiomer: mp 74–74.5°C, [α]²⁵/D −34.1° (c 0.6, EtOH) . The 8-hydroxy derivative, being a key intermediate for enantiopure WB4101 analogs and 5-LO inhibitors, similarly requires enantiomeric specification for procurement; the (S)-enantiomer of 8-substituted WB4101 analogs acts as an α₁-AR inverse agonist in vascular models, whereas the (R)-enantiomer does not [1].

chiral resolution enantiopurity quality control

Evidence-Backed Application Scenarios for 8-Hydroxy-1,4-benzodioxan-2-ylmethanol Procurement


Synthesis of Enantiopure α₁B-Selective Adrenoreceptor Antagonists via 8-Methoxy Derivatization

The 8-hydroxy group serves as a methylation handle (via NaOH/MeI or similar) to generate the 8-methoxy intermediate, which—when elaborated to the WB4101-type aminomethyl side chain—yields the potent and selective α₁B-AR antagonist (S)-8-methoxy WB4101 (pA₂ 9.58) [1]. Starting from 8-hydroxy-1,4-benzodioxan-2-ylmethanol rather than a pre-built 8-methoxy scaffold enables late-stage diversification: the 8-OH can alternatively be converted to 8-fluoro or 8-chloro analogs for SAR exploration. Procurement of the 8-hydroxy compound is thus recommended for medicinal chemistry programs requiring systematic 8-position SAR rather than a single-target lead [1].

Key Intermediate for Orally Active 5-Lipoxygenase Inhibitors (CGS 25667 Series)

The 2-hydroxymethyl group is the mandatory synthetic entry point for constructing the N-hydroxyurea pharmacophore of the CGS 25667/25997 series of 5-LO inhibitors. The (2S)-enantiomer of the downstream product achieves an IC₅₀ of 85 nM in the guinea pig 5-LO assay—2.1-fold more potent than the (2R)-enantiomer—and displays a duration of action of 8.4 h at 1.0 mg/kg p.o. in the dog LTB₄ model, matching zileuton's 8.5 h [2]. This application scenario requires procurement of enantiomerically defined 8-hydroxy-1,4-benzodioxan-2-ylmethanol or its immediate precursors to ensure stereochemical fidelity through the synthetic sequence [2].

Melatonin Isostere Scaffold for Ocular Hypotensive Agent Discovery

The (benzodioxane-2-yl)methanol core has been validated as a melatonin isostere template for IOP-lowering agents. Derivative VMA-22-37, constructed from this scaffold, reduced rat IOP by 26.6% with 0.4% topical application and showed no contralateral effect (local mechanism) and low cytotoxicity in MTT assay [3]. Procurement of the 8-hydroxy variant enables additional hydrogen-bonding interactions at the melatonin receptor that the des-hydroxy analog cannot provide. This scenario is directly relevant to glaucoma research groups exploring non-prostanoid, non-β-blocker mechanisms for IOP reduction [3].

Orthogonal Dual-Derivatization Building Block for Focused Library Synthesis

The simultaneous presence of 8-OH (phenolic) and 2-CH₂OH (primary aliphatic) hydroxyls allows sequential, chemoselective transformations: (i) tosylation of the primary alcohol, (ii) O-alkylation or O-arylation of the phenol, (iii) nucleophilic displacement of the tosylate with amines or other nucleophiles—all achievable without protecting group manipulation [4]. This reduces synthetic step count by 1–2 steps versus mono-functionalized benzodioxanes (e.g., 1,4-benzodioxan-2-methanol, CAS 3663-82-9). Industrial-scale precedent exists: the Eisai patent describes reactions at the 127 g (0.7 mol) scale, confirming scalability [5].

Quote Request

Request a Quote for 8-Hydroxy-1,4-benzodioxan-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.